REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].[C:4]([NH:11][CH2:12][CH2:13][CH2:14][C:15]([OH:17])=O)([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5]>C(Cl)Cl>[C:7]([O:6][C:4](=[O:5])[NH:11][CH2:12][CH2:13][CH2:14][C:15](=[O:17])[NH:3][CH2:1][CH3:2])([CH3:8])([CH3:9])[CH3:10]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCCC(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NCCCC(NCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |